1,4-Dimethyl-1H-indazole-6-boronic acid
Description
1,4-Dimethyl-1H-indazole-6-boronic acid is a heterocyclic boronic acid derivative featuring an indazole core substituted with methyl groups at the 1- and 4-positions and a boronic acid (-B(OH)₂) moiety at the 6-position. Indazole derivatives are pharmacologically significant due to their role as kinase inhibitors, antimicrobial agents, and intermediates in Suzuki-Miyaura cross-coupling reactions . The boronic acid group enhances its utility in medicinal chemistry and materials science, enabling bioconjugation and participation in catalytic cycles. The methyl substituents likely improve metabolic stability and influence steric/electronic properties compared to non-methylated analogs.
Properties
CAS No. |
1310384-21-4 |
|---|---|
Molecular Formula |
C9H11BN2O2 |
Molecular Weight |
190.01 g/mol |
IUPAC Name |
(1,4-dimethylindazol-6-yl)boronic acid |
InChI |
InChI=1S/C9H11BN2O2/c1-6-3-7(10(13)14)4-9-8(6)5-11-12(9)2/h3-5,13-14H,1-2H3 |
InChI Key |
SZAGSASAQPUZDI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C2C=NN(C2=C1)C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-(1,4-dimethyl-1H-indazol-6-yl)- typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods
Industrial production of boronic acid derivatives often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-(1,4-dimethyl-1H-indazol-6-yl)- undergoes various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or boronic anhydrides.
Reduction: Formation of boranes.
Substitution: Formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Oxidation: Boronic esters or anhydrides.
Reduction: Boranes.
Substitution: Biaryl compounds.
Scientific Research Applications
Boronic acid, B-(1,4-dimethyl-1H-indazol-6-yl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a protease inhibitor.
Medicine: Explored for its anticancer properties and as a component in drug design.
Industry: Utilized in the development of advanced materials and sensors
Mechanism of Action
The mechanism of action of boronic acid, B-(1,4-dimethyl-1H-indazol-6-yl)- involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in its use as a protease inhibitor, where it binds to the active site of the enzyme, inhibiting its activity. The compound’s interaction with molecular targets and pathways is a subject of ongoing research .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
Compound 1: 1,4-Benzodioxane-6-boronic Acid
- Structure : Features a 1,4-benzodioxane scaffold (oxygen-containing bicyclic system) with a boronic acid at position 6 .
- Key Differences: Heterocycle: Benzodioxane (oxygen-rich) vs. indazole (nitrogen-rich). Oxygen atoms in benzodioxane enhance polarity and solubility in polar solvents (e.g., water or DMSO), whereas the indazole’s nitrogen atoms facilitate hydrogen bonding and metal coordination. Applications: Benzodioxane boronic acids are often used in synthesizing bioactive molecules targeting serotonin receptors, while indazole boronic acids are explored in kinase inhibitor development .
Compound 2: 6-Bromo-1H-benzo[d]imidazole
- Structure : A benzimidazole derivative with a bromine substituent at position 6 .
- Key Differences :
- Functional Group : Bromine (halogen) vs. boronic acid. Bromine acts as a leaving group in nucleophilic substitutions, whereas boronic acids enable Suzuki-Miyaura couplings.
- Heterocycle : Benzimidazole (two nitrogen atoms in fused rings) vs. indazole (adjacent nitrogen atoms in a bicyclic system). Benzimidazoles are prevalent in antiparasitic and anticancer agents, while indazoles exhibit broader kinase inhibition profiles.
- Reactivity : Brominated compounds are less versatile in forming carbon-carbon bonds but are valuable in electrophilic aromatic substitution reactions.
Physicochemical and Reactivity Profiles
Biological Activity
1,4-Dimethyl-1H-indazole-6-boronic acid (CAS No. 1310384-21-4) is a boronic acid derivative that has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in drug design, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C9H11BN2O2 |
| Molecular Weight | 190.01 g/mol |
| IUPAC Name | (1,4-dimethylindazol-6-yl)boronic acid |
| InChI Key | SZAGSASAQPUZDI-UHFFFAOYSA-N |
The mechanism of action for 1,4-Dimethyl-1H-indazole-6-boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly significant in its role as a protease inhibitor , where it binds to the active sites of enzymes, effectively inhibiting their activity. This interaction is crucial for the compound's potential therapeutic applications, especially in cancer treatment and enzyme regulation .
Anticancer Properties
Research indicates that compounds containing the indazole scaffold exhibit significant anticancer activity . For instance, studies have shown that derivatives of indazole can inhibit various kinases involved in cancer progression. Specifically, 1,4-Dimethyl-1H-indazole-6-boronic acid has been evaluated for its potential to inhibit Polo-like kinase 4 (PLK4), a target implicated in tumor growth and proliferation. In vitro assays have demonstrated that certain derivatives can achieve nanomolar inhibition against PLK4 .
Protease Inhibition
The compound's ability to function as a protease inhibitor has been explored extensively. Proteases play critical roles in many biological processes, including cell signaling and apoptosis. The reversible covalent bond formation allows for selective inhibition of specific proteases, making this compound a valuable tool in biochemical research and therapeutic development.
Case Studies and Research Findings
Recent studies have highlighted the pharmacological potential of 1,4-Dimethyl-1H-indazole-6-boronic acid and its derivatives:
- PLK4 Inhibition : A study conducted by Paul et al. synthesized a series of indazole derivatives and evaluated their effectiveness against PLK4. Compounds demonstrated single-digit nanomolar inhibition levels, indicating strong potential as anticancer agents .
- Enzyme Interaction Studies : The compound has been utilized to study enzyme interactions, revealing insights into protein-ligand binding dynamics. Its unique structural features enhance binding affinity towards target enzymes.
- Comparative Studies : Comparative analyses with similar compounds such as 1H-indazole-5-boronic acid have shown that the specific substitution pattern on the indazole ring contributes to distinct reactivity and biological activity profiles .
Applications in Drug Design
Given its biological activity, 1,4-Dimethyl-1H-indazole-6-boronic acid serves as a promising scaffold for developing new therapeutic agents. Its applications include:
- Cancer Therapy : As an inhibitor of key kinases involved in tumor growth.
- Protease Inhibitors : Potential use in developing drugs targeting various diseases mediated by proteolytic enzymes.
- Chemical Biology Tools : Utilized in research to probe enzyme mechanisms and interactions within cellular pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
